molecular formula C20H21BrN2O3 B11093090 N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-4-hydroxybenzamide

N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-4-hydroxybenzamide

Cat. No.: B11093090
M. Wt: 417.3 g/mol
InChI Key: HPDANVKQMIMQQE-UHFFFAOYSA-N
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Description

N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-4-hydroxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a carbamoyl group, a cyclohexyl ring, and a hydroxybenzamide moiety. It is often used in research due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-4-hydroxybenzamide typically involves multiple steps, starting with the preparation of the bromophenyl carbamoyl intermediate. This intermediate is then reacted with cyclohexylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-4-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, phenyl-substituted compounds, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-4-hydroxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The bromophenyl group is known to interact with certain enzymes and receptors, modulating their activity. The hydroxybenzamide moiety can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. These interactions lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-Bromophenyl)carbamoyl]cyclohexyl}-N-(2-furylmethyl)-2-hydroxybenzamide
  • N-{1-[(4-Bromophenyl)carbamoyl]cyclohexyl}-N-(2-furylmethyl)-2-hydroxybenzamide

Uniqueness

N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-4-hydroxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a bromophenyl group and a hydroxybenzamide moiety allows for versatile chemical modifications and interactions with various biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H21BrN2O3

Molecular Weight

417.3 g/mol

IUPAC Name

N-[1-[(4-bromophenyl)carbamoyl]cyclohexyl]-4-hydroxybenzamide

InChI

InChI=1S/C20H21BrN2O3/c21-15-6-8-16(9-7-15)22-19(26)20(12-2-1-3-13-20)23-18(25)14-4-10-17(24)11-5-14/h4-11,24H,1-3,12-13H2,(H,22,26)(H,23,25)

InChI Key

HPDANVKQMIMQQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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